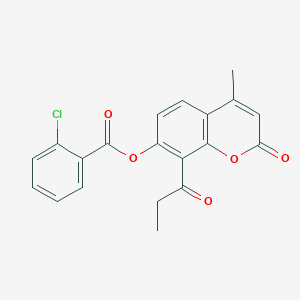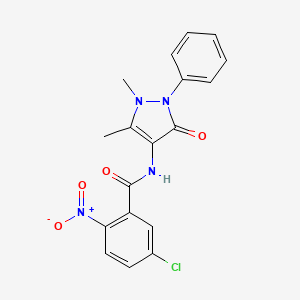![molecular formula C18H18N4O4S B3545796 N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B3545796.png)
N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-nitrobenzamide
Vue d'ensemble
Description
N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-nitrobenzamide, also known as MNAC13, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and it is believed to act through a specific mechanism of action. In
Mécanisme D'action
The mechanism of action of N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-nitrobenzamide is believed to involve the inhibition of a specific enzyme called glycogen synthase kinase-3β (GSK-3β). GSK-3β is involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting GSK-3β, this compound may be able to modulate these processes and promote cell survival. In addition, this compound may also act through other mechanisms, such as the modulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in animal models. For example, it has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. In addition, this compound has been shown to have anti-inflammatory effects in the gut, which may be relevant to its potential as a therapeutic agent for inflammatory bowel disease. This compound has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-nitrobenzamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in high yields. It has also been shown to have low toxicity in animal models, which makes it a safer alternative to other compounds that may be more toxic. However, this compound also has some limitations for use in lab experiments. For example, it may have limited solubility in certain solvents, which can make it difficult to work with. In addition, it may have limited bioavailability in vivo, which can make it challenging to achieve therapeutic concentrations.
Orientations Futures
There are several future directions for research on N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-nitrobenzamide. One area of interest is the development of this compound as a cancer therapy. Further studies are needed to determine the optimal dosing and administration schedule for this compound in animal models of cancer. In addition, more research is needed to determine the safety and efficacy of this compound in humans. Another area of interest is the potential use of this compound as a neuroprotective agent. Further studies are needed to determine the optimal dosing and administration schedule for this compound in animal models of neurological disease. In addition, more research is needed to determine the safety and efficacy of this compound in humans. Finally, this compound may have potential applications in other areas of research, such as inflammation, diabetes, and cardiovascular disease. Further studies are needed to explore these potential applications.
Applications De Recherche Scientifique
N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-nitrobenzamide has been studied for its potential applications in a variety of scientific research fields. One area of interest is its potential as a therapeutic agent for the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it may be a promising candidate for further development as a cancer treatment. In addition, this compound has been studied for its potential as a neuroprotective agent, as it has been shown to protect neurons from damage in animal models of neurological disease.
Propriétés
IUPAC Name |
N-[(2-morpholin-4-ylphenyl)carbamothioyl]-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S/c23-17(13-5-1-3-7-15(13)22(24)25)20-18(27)19-14-6-2-4-8-16(14)21-9-11-26-12-10-21/h1-8H,9-12H2,(H2,19,20,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPVMHBCLMNXMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2NC(=S)NC(=O)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 3-({[4-(acetylamino)phenyl]sulfonyl}amino)-4-methylbenzoate](/img/structure/B3545723.png)
![3-(2,6-dichlorophenyl)-5-methyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-isoxazolecarboxamide](/img/structure/B3545726.png)
![N-(4-{[(4-bromophenyl)sulfonyl]amino}-2,5-dimethoxyphenyl)benzamide](/img/structure/B3545732.png)
![N~1~-(4-chlorophenyl)-N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3545742.png)
![ethyl 2-{[(4-methoxyphenyl)acetyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B3545744.png)
![N-(4-{[4-(benzyloxy)benzoyl]amino}phenyl)-3-methylbenzamide](/img/structure/B3545749.png)

![5-bromo-N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B3545766.png)

![4-({[4-(benzoylamino)-2,5-dimethoxyphenyl]amino}carbonyl)phenyl acetate](/img/structure/B3545775.png)

![3-[1-(3-bromophenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B3545798.png)

![1-(4-fluorophenyl)-5-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3545815.png)